![molecular formula C21H18FN5O2S B2584327 N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide CAS No. 894033-62-6](/img/structure/B2584327.png)

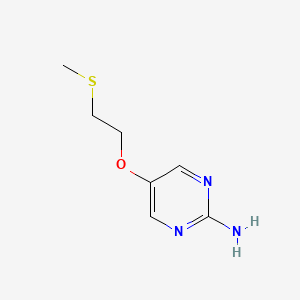

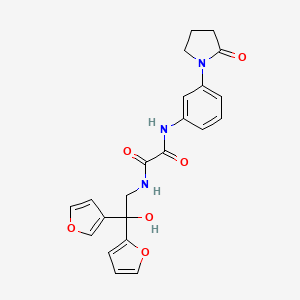

N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

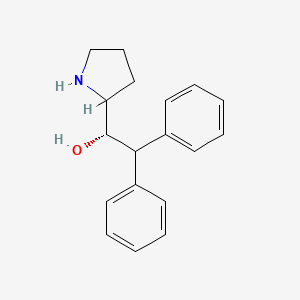

The compound is a derivative of thiazolo[3,2-b][1,2,4]triazole . It is a part of a class of compounds that have been studied for their potential anticancer properties . The compound has a molecular formula of C20H16FN5O2S.

Synthesis Analysis

The synthesis of similar compounds involves a three-component and three-stage synthetic protocol . An efficient and straightforward methodology for the preparation of novel functionalized thiazolo[3,2-b]triazole has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene .Molecular Structure Analysis

The structures of similar compounds were confirmed by 1H-NMR, 13C-NMR, 2D NMR, and LC-MS . The molecular weight of the compound is 409.44.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include a three-component and three-stage synthetic protocol . Further heating of the intermediate in a 1:1 mixture of hydrobromic and acetic acids causes the intramolecular cyclization of the S-methallyl fragment onto the triazole ring nitrogen atom and leads to the formation of condensed [1,3]thiazolo[3,2-b][1,2,4]triazol-7-ium system .Applications De Recherche Scientifique

Microwave-Assisted Synthesis of Hybrid Molecules

A study by Başoğlu et al. (2013) involved the microwave-assisted synthesis of molecules containing penicillanic or cephalosporanic acid moieties, which have antimicrobial, antilipase, and antiurease activities. This process can be relevant for synthesizing compounds like N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide (Başoğlu et al., 2013).

Structural Characterization and Synthesis

Gündoğdu et al. (2017) reported on the structure determination of compounds related to this compound, emphasizing their potential as cytotoxic agents. This structural characterization is crucial for understanding the physical and chemical properties of similar compounds (Gündoğdu et al., 2017).

Antiallergy Activity

A paper by Hargrave et al. (1983) explored the antiallergy activity of N-(4-substituted-thiazolyl)oxamic acid derivatives, which are structurally related to the compound . These compounds showed significant antiallergy activity, suggesting possible applications for this compound in this area (Hargrave et al., 1983).

Antioxidant and Anticancer Properties

Sunil et al. (2010) investigated the antioxidant and anticancer properties of triazolo-thiadiazoles. These compounds exhibited cytotoxic effects on hepatocellular carcinoma cells and potent antioxidant activities. This research indicates the potential therapeutic applications of similar compounds in cancer treatment and oxidative stress management (Sunil et al., 2010).

Anti-Inflammatory and Analgesic Activities

Doğdaş et al. (2007) synthesized thiazolo[3,2-b]-1,2,4-triazole derivatives with flurbiprofen, which displayed anti-inflammatory and analgesic activities. These findings suggest that compounds like this compound could also exhibit similar pharmacological properties (Doğdaş et al., 2007).

Antimicrobial Activity

Bhat and Holla (2004) focused on the synthesis of 1,2,4-Triazolo[3,4-b]thiazole derivatives, evaluating their antimicrobial activity against various bacterial and fungal strains. This research indicates the potential use of this compound in antimicrobial applications (Bhat & Holla, 2004).

Fluorescence Studies

Shi et al. (2016) demonstrated the fluorescence properties of organic fluorophores, which can be relevant for the study of compounds like this compound in the field of imaging and diagnostics (Shi et al., 2016).

Oxidative Stress Management

Aktay et al. (2005) studied the effects of thiazolo[3,2-b]-1,2,4-triazoles on ethanol-induced oxidative stress, highlighting the potential of similar compounds in managing oxidative stress-related conditions (Aktay et al., 2005).

Mécanisme D'action

Propriétés

IUPAC Name |

N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN5O2S/c1-13-4-2-3-5-17(13)24-20(29)19(28)23-11-10-16-12-30-21-25-18(26-27(16)21)14-6-8-15(22)9-7-14/h2-9,12H,10-11H2,1H3,(H,23,28)(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYDHUBUTRIYPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2584248.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2584251.png)

![Methyl (4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-sulfonyl}phenyl)carbamate](/img/structure/B2584265.png)

![1-methyl-3-(2-morpholinoethyl)-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2584267.png)